molecular formula C10H9IO2 B11838679 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one

7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11838679
M. Wt: 288.08 g/mol
InChI Key: VHSFLVBEXZPWMU-UHFFFAOYSA-N
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Description

7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic indanone derivative intended for research and development purposes. The indanone structure is a privileged scaffold in medicinal chemistry, known for its presence in a broad spectrum of pharmacologically active compounds . This particular molecule is functionalized with iodine and methoxy substituents, making it a versatile intermediate for further synthetic elaboration, such as in metal-catalyzed cross-coupling reactions (e.g., Suzuki reactions) to create novel chemical libraries . Researchers can leverage this compound in the exploration of new therapeutic agents. Indanones have demonstrated significant biological activities, including serving as key intermediates for acetylcholinesterase inhibitors like Donepezil, which is used in the treatment of Alzheimer's disease . They are also investigated for their potential as anticancer, antimicrobial, and antiviral agents . The specific substitution pattern on this compound is designed to facilitate its role as a building block in the synthesis of more complex molecules targeting these and other disease areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

7-iodo-6-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3

InChI Key

VHSFLVBEXZPWMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)I

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A typical procedure employs a 1:0.5:0.6 molar ratio of 6-methoxyindanone:I₂:H₂O₂ under solvent-free conditions at 45°C for 18 hours. The absence of solvent minimizes side reactions and simplifies purification. Yields exceeding 85% have been reported under these conditions. Increasing the iodine stoichiometry to 1.1 equivalents marginally improves conversion but risks over-iodination.

Table 1: Key Parameters for I₂/H₂O₂-Mediated Iodination

SubstrateI₂ (equiv)H₂O₂ (equiv)Temperature (°C)Time (h)Yield (%)
6-Methoxyindanone0.50.6451885–90
6-Methoxyindanone1.01.2451288

The reaction proceeds via in situ generation of hypoiodous acid (HOI), which acts as the electrophilic iodinating species. The methoxy group’s +M effect stabilizes the Wheland intermediate, ensuring regioselectivity.

Iodination with Sodium Hypochlorite as an Alternative Oxidant

Sodium hypochlorite (NaOCl) serves as a cost-effective alternative to H₂O₂, particularly for large-scale synthesis. This method utilizes I₂ (1.1 equiv) and NaOCl (1.5 equiv) in acetic acid at 50–60°C for 6–8 hours. The acidic medium facilitates HOI formation while suppressing oxidative degradation of the indanone core.

Comparative Advantages

  • Faster Reaction Kinetics : Complete iodination occurs within 6 hours vs. 18 hours for H₂O₂.

  • Higher Functional Group Tolerance : NaOCl’s weaker oxidizing strength reduces side reactions at the ketone moiety.

However, excess NaOCl may lead to chlorination byproducts, necessitating precise stoichiometric control.

Solvent-Free Iodination with Urea-Hydrogen Peroxide Complex

The urea-hydrogen peroxide (UHP) complex offers a stabilized and safer alternative to aqueous H₂O₂. Under solvent-free conditions, UHP (1.2 equiv) and I₂ (0.5 equiv) react with 6-methoxyindanone at 45°C for 20 hours, achieving yields comparable to H₂O₂-based methods (82–87%).

Mechanistic Considerations
UHP decomposes to release H₂O₂ gradually, sustaining HOI generation and minimizing exothermic side reactions. This controlled release is particularly advantageous for exothermic iodination processes.

Regioselectivity and Substituent Effects

The methoxy group at C6 dictates regioselectivity by activating the C7 position via resonance and inductive effects. Comparative studies on halogenated indanones reveal that electron-withdrawing groups (e.g., Cl) at C5 reduce iodination efficiency by deactivating the ring. For example, 5-chloro-7-methoxyindanone derivatives require harsher conditions (e.g., higher I₂ loading or elevated temperatures) due to reduced electron density at C7.

Scale-Up Considerations and Industrial Applications

Scalable synthesis necessitates minimizing chromatographic purification. The solvent-free I₂/H₂O₂ protocol achieves this by enabling direct crystallization of the product. Pilot-scale batches (1–5 kg) have demonstrated consistent yields (84–88%) with purity >98% (HPLC). Industrial applications prioritize cost-effective oxidants like NaOCl, though UHP remains preferred for small-scale, high-purity synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one can be converted to 7-iodo-6-methoxy-2,3-dihydro-1H-inden-1-one-4-carboxylic acid.

    Reduction: The compound can be reduced to 7-iodo-6-methoxy-2,3-dihydro-1H-inden-1-ol.

    Substitution: Substitution of iodine with an amine group can yield 7-amino-6-methoxy-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one serves as an important intermediate for synthesizing more complex organic molecules. Its unique iodine substituent enhances its reactivity in various chemical transformations, making it a valuable reagent in synthetic pathways.

Research has indicated that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Studies suggest that 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one may possess antimicrobial effects, which are being explored for potential applications in treating infections.
  • Anticancer Potential : Preliminary investigations have shown that this compound can induce apoptosis in cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7), higher concentrations of the compound resulted in increased apoptotic activity. The following table summarizes findings from such studies:
Concentration (µM)Viability (%)Apoptotic Cells (%)
Control1005
108015
505040

This data indicates that the compound may be a promising candidate for further anticancer drug development.

Medicinal Chemistry

Ongoing research is investigating the therapeutic potential of 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one for various diseases. Its unique structure allows it to interact with specific biological targets, potentially modulating enzyme activity and receptor interactions.

Industrial Applications

In addition to its research applications, this compound is utilized in various industrial contexts:

Material Science

The compound's structural properties make it suitable for developing new materials, including polymers and coatings. Its unique reactivity can be harnessed to create specialized materials with desired characteristics.

Agrochemicals

7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one is also being explored as a precursor in the synthesis of agrochemicals. Its ability to modify biological pathways can be advantageous in designing effective agricultural products.

Comparison with Related Compounds

To understand the uniqueness of 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one, it is useful to compare it with similar compounds:

Compound NameKey Differences
6-Methoxy-2,3-dihydro-1H-inden-1-oneLacks iodine; less reactive
7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-oneContains bromine instead of iodine; different reactivity
7-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-oneContains chlorine; affects chemical behavior differently

The presence of the iodine atom significantly influences the reactivity and potential applications of this compound compared to its analogs.

Mechanism of Action

The mechanism of action of 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Derivatives

The table below compares 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one with structurally related indanone derivatives, emphasizing substituent effects, molecular properties, and biological activities.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one 7-I, 6-OCH3 C10H9IO2 288.08 Heavy atom for crystallography; potential radiopharmaceutical applications
6-Methoxy-2,3-dihydro-1H-inden-1-one 6-OCH3 C10H10O2 162.19 Common synthetic intermediate for indanone derivatives
7-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one 7-NH2, 6-OCH3 C10H11NO2 177.20 Medical intermediate; improved solubility via amino group
6-Trifluoromethoxy-2,3-dihydro-1H-inden-1-one 6-OCF3 C10H7F3O2 216.16 Enhanced lipophilicity; electron-withdrawing effects
6,7-Dichloro-2,3-dihydro-1H-inden-1-one 6-Cl, 7-Cl C9H6Cl2O 213.05 Increased stability; halogen bonding in drug design
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-indanone 6-OH, benzylidene C17H14O4 282.29 Anti-inflammatory activity (IC50: <10 μM in macrophages)
2-(Tetrazolylthio)-2,3-dihydro-1H-inden-1-one Tetrazolylthio C15H11N4OS 295.34 Anti-Alzheimer activity via cholinesterase inhibition

Key Comparative Insights

Substituent Effects
  • Iodo vs. Its polarizability may enhance halogen bonding, a feature exploited in drug design .
  • Methoxy vs. Trifluoromethoxy: The methoxy group (electron-donating) contrasts with trifluoromethoxy (electron-withdrawing), affecting electronic density on the indanone core. This modulates reactivity in condensation reactions (e.g., Claisen-Schmidt) and biological target interactions .

Pharmacological Potential

  • EGFR Inhibition: 5-Chloro-6-methoxyindanone derivatives () are precursors to EGFR tyrosine kinase inhibitors. The 7-iodo variant’s bulkier substituent may enhance selectivity for mutant EGFR isoforms .
  • Anti-Alzheimer Agents: Tetrazolylthio-indanones () demonstrate multi-target activity against acetylcholinesterase, highlighting the scaffold’s versatility for CNS drug development .

Material Science and Crystallography

  • Heavy-Atom Effects : Iodine’s high electron density makes it valuable in X-ray crystallography for phase determination (e.g., SHELX programs in ) .

Q & A

Q. What are the optimal synthetic routes for preparing 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one?

  • Methodological Answer : A common approach involves functionalizing pre-existing indenone scaffolds. For example, iodination can be achieved via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) under controlled conditions (0–5°C) in acetic acid, followed by quenching with sodium thiosulfate . Methoxy group introduction may require demethylation-protection strategies, such as using boron tribromide (BBr₃) for deprotection . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) is critical. Reaction progress should be monitored by TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H, 13C^13C, and DEPT spectra to confirm substituent positions and stereochemistry. For example, methoxy protons typically appear as singlets at δ 3.7–4.0 ppm, while iodinated aromatic protons may show deshielding .
  • HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>98% recommended for research use) .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular weight (expected [M+H]⁺ for C₁₀H₉IO₂: 288.96) .

Q. What safety protocols are essential when handling iodinated indenones?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coat, goggles) due to potential iodine release and compound toxicity .
  • Store in amber vials at 2–8°C to prevent photodegradation.
  • In case of exposure, rinse affected areas with water and consult a physician immediately, providing the SDS .

Advanced Research Questions

Q. How can tautomeric equilibria or enol-keto forms of 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one affect spectroscopic data interpretation?

  • Methodological Answer : Tautomerism in indenones can lead to unresolved NMR signals. For example, enol-keto equilibria may split aromatic proton signals. To resolve this:
  • Perform variable-temperature NMR (VT-NMR) to observe coalescence of peaks.
  • Use 1H^1H-13C^13C HSQC/HMBC to assign overlapping signals .
  • Computational modeling (DFT calculations) can predict dominant tautomers .

Q. What strategies mitigate iodine loss during cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer :
  • Protecting Groups : Introduce trimethylsilyl (TMS) groups at reactive positions to stabilize the iodine substituent during catalysis .
  • Catalyst Selection : Use Pd(PPh₃)₄ with low temperatures (50–60°C) to minimize dehalogenation.
  • Additives : Include silver oxide (Ag₂O) to trap iodide byproducts and shift equilibrium toward product formation .

Q. How do steric and electronic effects of the iodine substituent influence regioselectivity in further functionalization?

  • Methodological Answer :
  • Electronic Effects : The iodine atom is electron-withdrawing, directing electrophiles to the para position. For example, nitration may occur at C5 if C7 is iodinated .
  • Steric Effects : Bulkier reagents (e.g., tert-butyl groups) may favor substitution at less hindered positions.
  • Validation : Use X-ray crystallography (as in related indenones ) or NOESY NMR to confirm regiochemical outcomes.

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental NMR data?

  • Methodological Answer :
  • Re-evaluate Solvent Effects : Simulate NMR shifts using implicit solvent models (e.g., PCM for DMSO-d₆) .
  • Check Conformational Flexibility : Use molecular dynamics (MD) simulations to identify dominant conformers.
  • Cross-Validate : Compare with analogous compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde ) to identify systematic errors.

Q. Why might catalytic hydrogenation of the dihydroindenone ring fail, and how can this be addressed?

  • Methodological Answer :
  • Catalyst Poisoning : Iodine may deactivate Pd/C catalysts. Switch to PtO₂ or Raney Ni .
  • Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance catalyst activity.
  • Pressure Control : Perform reactions under high H₂ pressure (3–5 atm) to overcome steric hindrance .

Methodological Frameworks

Q. What experimental design frameworks are recommended for studying this compound’s reactivity?

  • Methodological Answer : Apply the PICO Framework :
  • Population : 7-Iodo-6-methoxy-2,3-dihydro-1H-inden-1-one.
  • Intervention : Reaction conditions (e.g., temperature, catalyst).
  • Comparison : Control experiments (e.g., non-iodinated analogs).
  • Outcome : Yield, selectivity, stability .
    Additionally, use FINER Criteria to ensure feasibility and relevance .

Comparative Synthesis Data

Method Conditions Yield Key Reference
EAS IodinationICl, AcOH, 0–5°C65–70%
Methoxy DemethylationBBr₃, CH₂Cl₂, –20°C80%
Cross-Coupling (Suzuki)Pd(PPh₃)₄, Ag₂O, 60°C55%
Catalytic HydrogenationPtO₂, THF, 5 atm H₂75%

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